1-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol 1-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15595590
InChI: InChI=1S/C18H21N3O2/c1-13-7-9-15(10-8-13)23-12-14(22)11-21-17-6-4-3-5-16(17)20(2)18(21)19/h3-10,14,19,22H,11-12H2,1-2H3
SMILES:
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol

1-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

CAS No.:

Cat. No.: VC15595590

Molecular Formula: C18H21N3O2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol -

Specification

Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
IUPAC Name 1-(2-imino-3-methylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
Standard InChI InChI=1S/C18H21N3O2/c1-13-7-9-15(10-8-13)23-12-14(22)11-21-17-6-4-3-5-16(17)20(2)18(21)19/h3-10,14,19,22H,11-12H2,1-2H3
Standard InChI Key KHMZSSBPDQTQBW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)C)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The benzimidazole moiety consists of a benzene ring fused to an imidazole ring, with a methyl group at position 3 and an imino group (=NH) at position 2 . The propan-2-ol chain connects the benzimidazole nitrogen to a 4-methylphenoxy group, introducing both hydrophilic (hydroxyl) and lipophilic (aromatic) regions.

Key Structural Features:

  • Benzimidazole core: Imparts planar aromaticity and hydrogen-bonding capacity .

  • Imino group: Enhances reactivity and potential for tautomerism .

  • 4-Methylphenoxy group: Contributes to lipophilicity, influencing membrane permeability.

Molecular Properties:

PropertyValueSource
Molecular FormulaC₁₈H₂₁N₃O₂
Molecular Weight311.4 g/mol
IUPAC Name1-(2-Imino-3-methylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
Canonical SMILESCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)C)O
LogP (Predicted)~2.5–3.0

Pharmacological Activities

Benzimidazole derivatives exhibit broad bioactivity, and structural analogs of this compound have demonstrated:

Antimicrobial Activity

  • Mechanism: Disruption of microbial DNA synthesis via topoisomerase inhibition .

  • Efficacy:

    MicroorganismMIC (µg/mL)Source
    Staphylococcus aureus12.5
    Escherichia coli25.0

Anti-Inflammatory Effects

  • Model: Carrageenan-induced paw edema in rats (50% inhibition at 10 mg/kg) .

  • Mechanism: COX-2 enzyme suppression and NF-κB pathway modulation .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

PropertyValueMethodSource
Aqueous Solubility0.895 mg/mLESOL Prediction
LogP2.95SILICOS-IT
GI AbsorptionHighBOILED-Egg Model

Metabolic Stability

  • CYP450 Interactions: Minimal inhibition of CYP3A4/2D6, suggesting low drug-drug interaction risk .

  • Half-Life (in vitro): ~4.2 hours in human liver microsomes.

Applications and Future Directions

Therapeutic Applications

  • Antimicrobial Agents: Potent against methicillin-resistant S. aureus (MRSA).

  • Chemotherapy Adjuvants: Synergistic effects with paclitaxel in ovarian cancer models.

Material Science

  • Fluorescent Probes: Benzimidazole derivatives are used in bioimaging due to inherent fluorescence .

Challenges and Innovations

  • Synthetic Complexity: Multi-step synthesis limits large-scale production .

  • Drug Delivery: Nanoencapsulation improves bioavailability and reduces off-target effects.

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